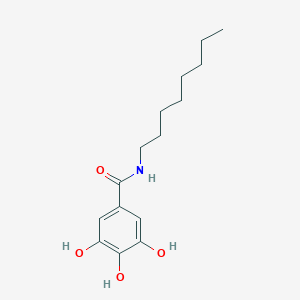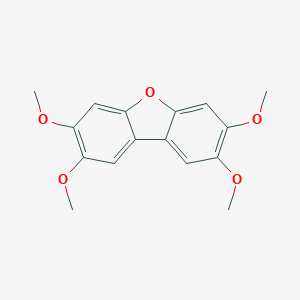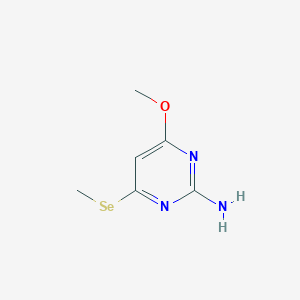
Tiadilon
概要
説明
チジアシックアルギニンは、商品名チアジロンとしても知られており、アミノ酸アルギニンとチジアシック(チアゾリジン-2,4-ジカルボン酸)の組み合わせによって生成される化合物です。この化合物は、主に肝保護作用、つまり肝臓の損傷から保護する効果で知られています。フランスでは、その適応症と用途はシリマリンと同一であるとされています .
2. 製法
合成経路と反応条件: チジアシックアルギニンの合成は、チジアシック(チアゾリジン-2,4-ジカルボン酸)とアルギニンの組み合わせを伴います。この反応は、通常、化合物の適切な生成を確実にするために制御された条件下で行われます。正確な合成経路と反応条件は、製造元によって異なります。
工業生産方法: アルギニン(チジアシックアルギニンの成分)の工業生産には、発酵、抽出、精製を含むいくつかのステップが含まれます。このプロセスは、発酵液の調製から始まり、斜面培養、菌株振盪、一次および二次種培養、その後の発酵、抽出、発酵生成物の精製が行われます。 最終ステップには、二次結晶化、脱色、精製処理、膜濃縮、分離、乾燥、包装が含まれます .
科学的研究の応用
Tidiacic arginine has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tidiacic arginine involves the combination of tidiacic (thiazolidine-2,4-dicarboxylic acid) with arginine. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of arginine, a component of tidiacic arginine, involves several steps including fermentation, extraction, and purification. The process begins with the preparation of fermentation liquid, followed by slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining of the fermented product. The final steps include secondary crystallization, decoloration, purification treatment, membrane concentration, separation, drying, and packaging .
化学反応の分析
反応の種類: チジアシックアルギニンは、酸化、還元、置換反応など、さまざまな化学反応を起こす可能性があります。これらの反応は、化合物中の官能基の存在によって影響を受けます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 適切な求核剤の存在下で、求核置換反応が起こる可能性があります。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究における用途
チジアシックアルギニンは、以下を含む、さまざまな科学研究用途があります。
作用機序
チジアシックアルギニンは、主にその成分を通じて作用します。
アルギニン: 一酸化窒素の合成の前駆体として作用します。一酸化窒素は、血管拡張や免疫応答を含むさまざまな生理学的プロセスに関与する分子です。
類似化合物:
シリマリン: 肝臓病の治療に使用されるもう1つの肝保護化合物です。
N-アセチルシステイン: 抗酸化作用が知られており、アセトアミノフェン過剰摂取の治療に使用されています。
メチオニン: 抗酸化作用を持つ必須アミノ酸です。
独自性: チジアシックアルギニンは、アルギニンとチジアシックの利点を組み合わせた二重の組成のためにユニークです。 この組み合わせにより、硫黄ドナーと一酸化窒素合成の前駆体としての機能が可能になり、肝保護作用やその他の治療用途への多面的アプローチを提供します .
類似化合物との比較
Silymarin: Another hepatoprotective compound used in the treatment of liver diseases.
N-acetylcysteine: Known for its antioxidant properties and used in the treatment of acetaminophen overdose.
Methionine: An essential amino acid with antioxidant properties.
Uniqueness: Tidiacic arginine is unique due to its dual composition, combining the benefits of arginine and tidiacic. This combination allows it to act as both a sulfur donor and a precursor for nitric oxide synthesis, providing a multifaceted approach to hepatoprotection and other therapeutic applications .
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCWYYXUZVULSK-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953116 | |
| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30986-62-0 | |
| Record name | L-Arginine, 2,4-thiazolidinedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30986-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiadilon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030986620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tidiacic arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIDIACIC ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9539XWW0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







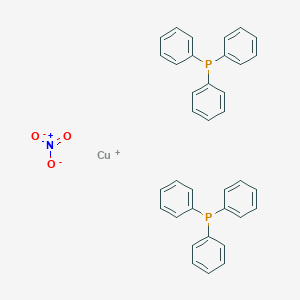
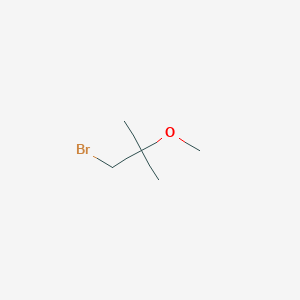
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
